Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 342887-78-9
Cat. No.: VC6434078
Molecular Formula: C17H24N2O4S
Molecular Weight: 352.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342887-78-9 |
|---|---|
| Molecular Formula | C17H24N2O4S |
| Molecular Weight | 352.45 |
| IUPAC Name | ethyl 6-acetyl-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O4S/c1-6-23-15(21)13-11-7-8-19(10(2)20)9-12(11)24-14(13)18-16(22)17(3,4)5/h6-9H2,1-5H3,(H,18,22) |
| Standard InChI Key | ZFKDEMHSIWXFGN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates a partially saturated thieno[2,3-c]pyridine core, with substituents strategically placed to influence electronic and steric properties. The acetyl group at position 6 introduces a ketone functionality, while the pivalamido moiety at position 2 provides steric bulk and metabolic stability due to its tert-butyl group. The ethyl ester at position 3 enhances solubility in organic solvents.
Spectroscopic and Computational Data
Key spectral identifiers include the IUPAC name ethyl 6-acetyl-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate and the SMILES string CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C)(C)C. The InChIKey ZFKDEMHSIWXFGN-UHFFFAOYSA-N facilitates database searches and computational modeling. Quantum mechanical calculations predict a planar bicyclic system with moderate dipole moments, favoring interactions with hydrophobic enzyme pockets.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence starting from thieno[2,3-c]pyridine precursors. A plausible route includes:
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Condensation: Reacting 2-aminothieno[2,3-c]pyridine with acetic anhydride to install the acetyl group at position 6.
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Amide Coupling: Introducing the pivalamido group via reaction with pivaloyl chloride in the presence of a coupling agent like HATU or EDCI.
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Esterification: Treating the intermediate with ethyl chloroformate to form the ethyl carboxylate.
Reactions typically proceed under inert atmospheres (N₂ or Ar) to prevent oxidation, with yields optimized by controlling temperature (40–60°C) and solvent polarity (e.g., dichloromethane or THF).
Purification and Characterization
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the final product, validated by -NMR, -NMR, and HRMS. Crystallization attempts from ethanol yield microcrystalline powders, though single-crystal X-ray data remain unreported.
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits high solubility in chloroform (≈50 mg/mL) and dimethyl sulfoxide (≈30 mg/mL) but limited aqueous solubility (<1 mg/mL) due to hydrophobic substituents. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the ester and amide bonds under acidic or alkaline conditions.
Reactivity Profile
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Nucleophilic Substitution: The acetyl carbonyl undergoes nucleophilic attack by Grignard reagents or hydrides.
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Hydrolysis: The ethyl ester converts to carboxylic acid under basic conditions (e.g., NaOH/EtOH).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydro-pyridine ring, altering conformational flexibility.
Comparative Analysis of Thieno[2,3-c]Pyridine Derivatives
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
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ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and blood-brain barrier permeability.
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Target Identification: Employ CRISPR-Cas9 screening to pinpoint molecular targets in cancer cell lines.
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Formulation Development: Design nanoparticle carriers to enhance aqueous solubility and bioavailability.
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